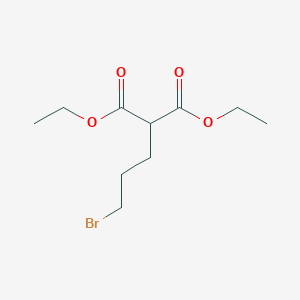

Diethyl 3-bromopropylmalonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

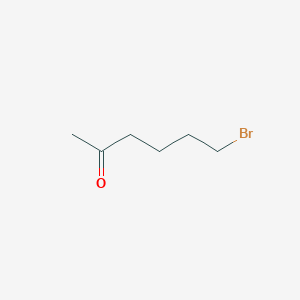

Diethyl 3-bromopropylmalonate is a synthetic porphyrin that is used in the synthesis of other compounds . It is also a byproduct formed during the production of carboplatin . The molecular formula is C10H17BrO4 .

Synthesis Analysis

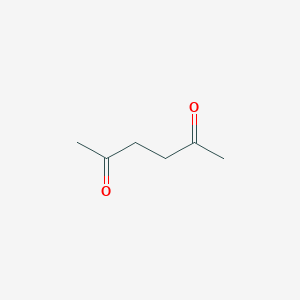

Diethyl 3-bromopropylmalonate is a byproduct formed during the production of carboplatin . In the presence of sodium borohydride and acetone, it reacts to form an adduct with four molecules of acetone .Molecular Structure Analysis

The molecular formula of Diethyl 3-bromopropylmalonate is C10H17BrO4 . The IUPAC name is diethyl 2- (3-bromopropyl)propanedioate . The InChI is 1S/C10H17BrO4/c1-3-14-9 (12)8 (6-5-7-11)10 (13)15-4-2/h8H,3-7H2,1-2H3 .Physical And Chemical Properties Analysis

Diethyl 3-bromopropylmalonate has a molecular weight of 281.14 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 9 rotatable bonds . The topological polar surface area is 52.6 Ų . The exact mass and monoisotopic mass are both 280.03102 g/mol .Aplicaciones Científicas De Investigación

Production of Carboplatin

Diethyl 3-Bromopropylmalonate is a byproduct formed when producing carboplatin . Carboplatin is a chemotherapy drug used to treat various types of cancer, including testicular, ovarian, lung, head and neck, endometrial, esophageal, bladder, breast, and cervical cancers .

Synthesis of Diethyl Malonate

In the synthesis of diethyl malonate, Diethyl 3-Bromopropylmalonate can be used as a reactant . Diethyl malonate is a key compound in organic chemistry and is used in the synthesis of various pharmaceuticals .

C-C Bond Formation

Diethyl 3-Bromopropylmalonate can be used in reactions that involve C-C bond formation . This is a fundamental reaction in organic chemistry and is used in the synthesis of a wide range of organic compounds .

Synthesis of Hybrid Assembly

Diethyl 3-Bromopropylmalonate can be used as a reactant for the synthesis of hybrid assembly composed of titanium dioxide nanoparticles and thin multi-walled carbon nanotubes . This hybrid assembly has potential applications in various fields including energy storage and conversion, environmental remediation, and sensors .

Synthesis of Organosoluble Zirconium Phosphonate Nanocomposites

Diethyl 3-Bromopropylmalonate can be used as a reactant for the synthesis of organosoluble zirconium phosphonate nanocomposites . These nanocomposites have potential applications in the field of asymmetric hydrogenation .

Synthesis of Cyclic Hydroxamic Acids

Diethyl 3-Bromopropylmalonate can be used as a reactant for the synthesis of cyclic hydroxamic acids via alkylation followed by intramolecular cyclization . Cyclic hydroxamic acids have potential applications in medicinal chemistry as they are known to exhibit a wide range of biological activities .

Safety and Hazards

Propiedades

IUPAC Name |

diethyl 2-(3-bromopropyl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrO4/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h8H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJBYTQAUFEFQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCBr)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480699 |

Source

|

| Record name | DIETHYL 3-BROMOPROPYLMALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 3-bromopropylmalonate | |

CAS RN |

10149-21-0 |

Source

|

| Record name | DIETHYL 3-BROMOPROPYLMALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)